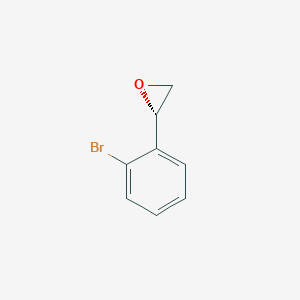
(2R)-2-(2-bromophenyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(2-bromophenyl)oxirane is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a bromophenyl group attached to the oxirane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2-bromophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of (2-bromophenyl)ethene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions: (2R)-2-(2-bromophenyl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, such as water, alcohols, or amines, resulting in the formation of diols, ethers, or amino alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Ring-Opening Reactions: Acidic or basic conditions using catalysts like sulfuric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Ring-Opening Reactions: Formation of diols, ethers, or amino alcohols.
Oxidation and Reduction: Formation of ketones, carboxylic acids, or alcohols.
科学研究应用
(2R)-2-(2-bromophenyl)oxirane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used to study the reactivity and mechanism of epoxide-containing molecules in biological systems.
Material Science: It is employed in the development of new materials, such as polymers and resins, due to its reactive oxirane ring.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
作用机制
The mechanism of action of (2R)-2-(2-bromophenyl)oxirane involves its reactivity as an epoxide. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, such as amino acids in proteins, leading to the modification of biological molecules. The bromophenyl group can also participate in electrophilic aromatic substitution reactions, further enhancing the compound’s reactivity .
相似化合物的比较
(2S)-2-(2-bromophenyl)oxirane: The enantiomer of (2R)-2-(2-bromophenyl)oxirane, which has similar reactivity but different stereochemistry.
(2R)-2-(2-chlorophenyl)oxirane: A similar compound with a chlorine atom instead of a bromine atom, which affects its reactivity and physical properties.
(2R)-2-(2-fluorophenyl)oxirane: A compound with a fluorine atom, which has different electronic effects compared to bromine.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom is larger and more polarizable than chlorine or fluorine, leading to different reaction pathways and products .
属性
分子式 |
C8H7BrO |
|---|---|
分子量 |
199.04 g/mol |
IUPAC 名称 |
(2R)-2-(2-bromophenyl)oxirane |
InChI |
InChI=1S/C8H7BrO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 |
InChI 键 |
ZHYZZBGVWDYSEW-QMMMGPOBSA-N |
手性 SMILES |
C1[C@H](O1)C2=CC=CC=C2Br |
规范 SMILES |
C1C(O1)C2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



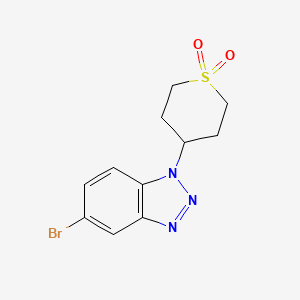
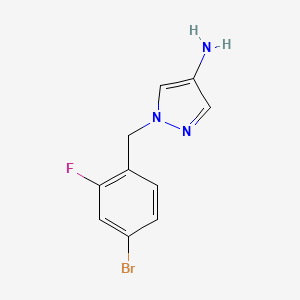
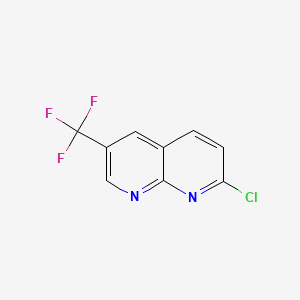

![7-tert-butoxycarbonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B13557877.png)
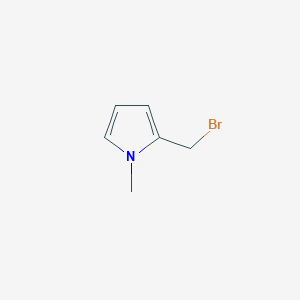

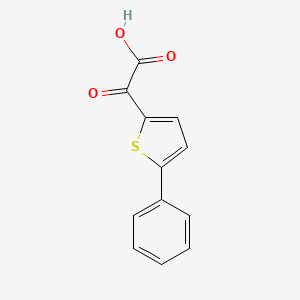


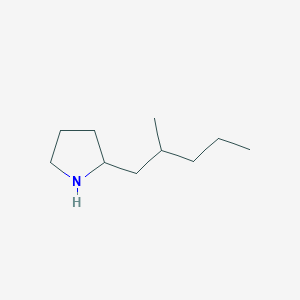
![(2E)-N-[4-(acetylamino)phenyl]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B13557915.png)

